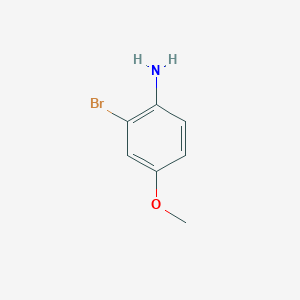

2-Bromo-4-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAGMTVKDRIMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447662 | |

| Record name | 2-bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32338-02-6 | |

| Record name | 2-bromo-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methoxyaniline CAS number and properties

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 32338-02-6), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis protocols, reactivity, and critical applications, with a focus on the underlying scientific principles that govern its utility.

Introduction and Strategic Importance

This compound, also known as 4-Amino-3-bromoanisole or 2-Bromo-p-anisidine, is a substituted aniline derivative whose strategic importance is derived from its unique trifunctional structure.[1] The presence of an amine (-NH₂), a bromo (-Br), and a methoxy (-OCH₃) group on a benzene ring provides a versatile scaffold for constructing complex molecular architectures. This unique arrangement of functional groups allows for selective and orthogonal chemical transformations, making it a highly sought-after building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its CAS number is 32338-02-6.[1][2][3]

The bromine atom serves as an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions, while the nucleophilic amine and the electron-donating methoxy group modulate the reactivity of the aromatic ring. This guide will explore the causality behind its synthetic utility and provide practical, field-proven insights into its handling and application.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in a laboratory or industrial setting. The compound typically appears as a brown-yellow powder or solid.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 32338-02-6 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [2][3] |

| Molecular Weight | 202.05 g/mol | [2][3] |

| Appearance | Brown-yellow powder/solid | |

| Boiling Point | 265.1 ± 20.0 °C at 760 mmHg | |

| Melting Point | 64 °C | [4] |

| Density | 1.5 ± 0.1 g/cm³ | |

| Purity | Typically ≥96-98% | [1] |

Molecular Structure and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of its three key functional groups. The electron-donating methoxy and amino groups activate the aromatic ring towards electrophilic substitution, while also directing incoming electrophiles. The bromine atom, positioned ortho to the amine and meta to the methoxy group, is the primary site for cross-coupling reactions.

References

An In-Depth Technical Guide to 2-Bromo-4-methoxyaniline: Properties, Synthesis, and Applications in Drug Development

Introduction: The Strategic Importance of 2-Bromo-4-methoxyaniline in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 32338-02-6) has emerged as a cornerstone intermediate, prized for its unique trifecta of functional groups: a reactive bromine atom, an electron-donating methoxy group, and a versatile primary amine on an aromatic scaffold. This combination makes it an indispensable tool for medicinal chemists and process developers.

The bromine atom, positioned ortho to the amine, serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds. The para-methoxy group not only influences the electronic properties and reactivity of the aniline ring but is also a common feature in numerous biologically active molecules. This guide provides an in-depth examination of the physical and chemical properties of this compound, detailed protocols for its synthesis and subsequent utilization in key transformations, and critical safety information for its handling.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory or industrial setting. This compound is typically supplied as a brown-yellow powder, and its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32338-02-6 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO | [2][4] |

| Molecular Weight | 202.05 g/mol | [2] |

| Appearance | Brown-yellow powder/solid | |

| Boiling Point | 265.1 ± 20.0 °C at 760 mmHg 76-98 °C at 2 Torr | [][6] |

| Density | 1.5 ± 0.1 g/cm³ | [] |

| Purity | Typically ≥96% to ≥98% | [7] |

| Synonyms | 4-Amino-3-bromoanisole, 2-Bromo-p-anisidine | [1][7] |

Part 2: Synthesis and Purification

The regioselective synthesis of this compound is critical to its utility, as other brominated isomers would lead to different products in subsequent reactions. The primary route involves the controlled electrophilic bromination of 4-methoxyaniline.

Causality in Synthetic Strategy

The direct bromination of an aniline derivative must be carefully managed. The amino group is a powerful activating group, which can lead to over-bromination (di- or tri-bromination) and the formation of undesired isomers. To circumvent this, two primary strategies are employed:

-

Amine Protection: The reactivity of the aniline can be moderated by protecting the amine, commonly as an acetamide. This sterically hinders the ortho positions and reduces the activating effect, allowing for more controlled bromination. The protecting group is then removed in a subsequent step.

-

Controlled Direct Bromination: Using a mild brominating agent like N-bromosuccinimide (NBS) under carefully controlled, low-temperature conditions (e.g., 0-5°C) can achieve selective mono-bromination, primarily at the position ortho to the strong activating group (the amine).

Experimental Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of this compound.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to control the reaction rate and minimize side product formation.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The slow addition prevents localized high concentrations of the brominating agent.

-

Reaction: Allow the reaction mixture to stir at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Once complete, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining NBS. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield high-purity this compound.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Key Transformations:

-

Suzuki-Miyaura Coupling: The bromine atom serves as an excellent electrophilic partner for coupling with a wide range of organoboron reagents (boronic acids or esters). This reaction is a premier method for creating biaryl structures or attaching alkyl and vinyl groups, which are common motifs in pharmaceutical agents.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine. This is invaluable for synthesizing complex secondary or tertiary anilines, which are prevalent in kinase inhibitors and other targeted therapies.

Diagram of Cross-Coupling Applications

Caption: Role of this compound in key cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, self-validating framework for the Suzuki coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

-

Degassing: Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, or toluene) via syringe.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–120 °C) and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[8]

Part 4: Spectroscopic Characterization

While comprehensive, publicly available NMR spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure. Commercial suppliers often provide spectra upon request.[9]

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the aniline ring. A singlet for the methoxy (-OCH₃) protons would appear around 3.8 ppm, and a broad singlet for the amine (-NH₂) protons would also be present.

-

¹³C NMR: The spectrum would display seven distinct signals: six for the aromatic carbons (with the carbon bearing the bromine showing a characteristic lower intensity) and one for the methoxy carbon around 55-60 ppm.

-

FTIR: Key vibrational bands would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching for the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretching band for the aryl ether (~1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1]

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Protect from light and moisture to ensure long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a high-value, versatile intermediate whose utility in modern organic synthesis, particularly in the realm of drug discovery, cannot be overstated. Its well-defined reactive sites allow for predictable and efficient participation in powerful bond-forming reactions. By understanding its fundamental properties, synthetic routes, and handling requirements, researchers can effectively leverage this building block to accelerate the development of novel therapeutics and advanced materials.

References

- 1. This compound | C7H8BrNO | CID 10899671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. parchem.com [parchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. 32338-02-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. 32338-02-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Bromo-4-methoxyaniline: Structure, Properties, and Synthetic Applications

Introduction

2-Bromo-4-methoxyaniline is a highly versatile aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a methoxy group, and a bromine atom on a benzene ring, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the structure, molecular weight, and physicochemical properties of this compound. Furthermore, it delves into its synthetic utility, particularly in the realm of pharmaceutical and fine chemical development, and provides practical insights into its handling and reactivity. The strategic positioning of its functional groups makes it an indispensable intermediate for constructing complex molecular architectures.

Chemical Structure and Molecular Properties

The foundational attributes of this compound are its chemical structure and molecular weight, which dictate its reactivity and physical characteristics.

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a methoxy group at position 4, and an amino group at position 1.

Caption: Chemical structure of this compound.

The presence of the electron-donating amino and methoxy groups and the electron-withdrawing bromine atom influences the electron density of the aromatic ring, thereby directing its reactivity in various chemical reactions.

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [2][3][4][5] |

| CAS Number | 32338-02-6 | [1][2][4] |

| Appearance | Brown-yellow powder/solid | |

| Boiling Point | 265.1 ± 20.0 °C at 760 mmHg | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Purity | ≥98.0% |

Synthetic Applications and Reactivity

This compound is a valuable intermediate in organic synthesis due to its trifunctional nature. The interplay of the amino, methoxy, and bromo substituents allows for a wide range of chemical transformations.

The bromine atom serves as an excellent leaving group, making it a key reaction site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, which are critical steps in the synthesis of complex organic molecules. Notable examples include:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

The electron-donating methoxy group influences the electronic properties of the aromatic ring, enhancing its utility in various synthetic pathways. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated to introduce further molecular diversity.

This compound is a sought-after building block for the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds, particularly in the creation of heterocyclic compounds that form the backbone of many therapeutic agents.

Experimental Protocol: Synthesis of this compound

The laboratory synthesis of this compound is typically achieved through the regioselective bromination of 4-methoxyaniline. Careful control of reaction conditions is crucial to ensure the desired substitution pattern and to minimize the formation of byproducts.

Objective: To synthesize this compound via electrophilic bromination of 4-methoxyaniline.

Materials:

-

4-Methoxyaniline (p-anisidine)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ice bath

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane or acetic acid. The choice of solvent can influence the reaction rate and selectivity.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. Lowering the temperature is critical to control the reactivity of the brominating agent and to prevent over-bromination.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring vigorously. The slow addition of NBS ensures that the concentration of the brominating species remains low, which helps in achieving regioselectivity at the ortho position to the activating amino group.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, the product may precipitate and can be collected by filtration. For solvent-based work-up, extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to obtain high-purity this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as toxic and an irritant.[4] It is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[6][7]

-

Ventilation: Use only outdoors or in a well-ventilated area.[4][6][7]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][7] Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke when using this product.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[8]

In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[7][8]

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, offering a unique combination of functional groups that enable the construction of diverse and complex molecules. Its role in modern drug discovery and fine chemical synthesis is well-established, with its reactivity in cross-coupling reactions being particularly noteworthy. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C7H8BrNO | CID 10899671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. 32338-02-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. parchem.com [parchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Solubility Profile of 2-Bromo-4-methoxyaniline: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxyaniline is a key substituted aniline intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its successful use in reaction and purification processes is critically dependent on a thorough understanding of its solubility in various organic solvents. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, offers predictive insights into its behavior in different solvent classes, and presents a robust, step-by-step protocol for its empirical determination. This document is intended to serve as a practical resource for laboratory scientists and process chemists, enabling informed solvent selection and optimization of experimental conditions.

Introduction: Understanding the Molecule

This compound (CAS No: 32338-02-6) is an aromatic amine with a molecular weight of 202.05 g/mol .[1] Its structure, featuring an aniline core modified with a bromine atom and a methoxy group, imparts a unique combination of physical and chemical properties that dictate its solubility.

-

Aniline Backbone: Provides a foundational aromatic, and therefore largely hydrophobic, character. The amino (-NH₂) group, however, introduces polarity and the capacity for hydrogen bonding.

-

Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density of the benzene ring and can act as a hydrogen bond acceptor.[2]

-

Bromine Atom (-Br): As an electron-withdrawing group, it influences the molecule's overall dipole moment and contributes to its molecular weight and van der Waals interactions.[3]

Commercially, this compound is typically supplied as a solid, often a crystalline powder.[4] Understanding its solubility is not merely an academic exercise; it is fundamental to its practical application in synthesis, enabling efficient reaction kinetics, simplified work-up procedures, and effective purification by crystallization.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the cornerstone of solubility prediction. The extent to which this compound dissolves in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Key Intermolecular Forces at Play

The solubility behavior of this compound is governed by a combination of the following forces:

-

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor, and the nitrogen and methoxy oxygen atoms are hydrogen bond acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and other solvents with hydrogen-bonding capabilities.[5]

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar C-Br, C-N, and C-O bonds. This facilitates dissolution in polar aprotic solvents (e.g., acetone, ethyl acetate) that also have strong dipoles.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the overall molecular size contribute to these non-polar interactions, which are the primary forces involved in dissolution in non-polar solvents (e.g., hexane, toluene).[6]

The interplay of these forces is visualized in the diagram below.

Caption: Key molecular features governing intermolecular interactions.

Predicted Solubility in Common Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

-

Prediction: High Solubility . The amino group of this compound will readily form hydrogen bonds with alcohol molecules, overcoming the solute-solute interactions in the crystal lattice. The methoxy group of a related compound, 4-methoxyaniline, contributes to its significant solubility in ethanol and methanol.[2]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

These solvents have significant dipole moments but do not donate hydrogen bonds.

-

Prediction: Good to High Solubility . Strong dipole-dipole interactions between the solvent and the polar C-N, C-O, and C-Br bonds of the solute will drive dissolution. Aniline, the parent compound, shows good solubility in acetone and chloroform.[6]

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents interact primarily through weak van der Waals forces.

-

Prediction: Low to Moderate Solubility . The hydrophobic aromatic ring will facilitate some interaction, particularly with toluene (due to pi-pi stacking). However, the strong polar and hydrogen-bonding nature of the amino group will limit solubility, as the solvent cannot effectively solvate these polar sites. Solubility in aliphatic hydrocarbons like hexane is expected to be very low. The related p-anisidine has limited solubility in hexane.[2]

Data Summary and Experimental Log

The following table summarizes these predictions and serves as a template for recording experimentally determined values.

| Solvent Class | Example Solvent | Key Interaction Type | Predicted Solubility | Experimental Value ( g/100 mL at 25°C) |

| Polar Protic | Methanol | Hydrogen Bonding | High | |

| Ethanol | Hydrogen Bonding | High | ||

| Polar Aprotic | Acetone | Dipole-Dipole | High | |

| Ethyl Acetate | Dipole-Dipole | Good | ||

| Dichloromethane | Dipole-Dipole | Good | ||

| Non-Polar | Toluene | Van der Waals | Moderate | |

| n-Hexane | Van der Waals | Low |

Experimental Protocol: Isothermal Equilibrium Method

This protocol describes a reliable method for determining the solubility of this compound. The core principle is to create a saturated solution at a constant temperature, separate the solid and liquid phases, and then determine the concentration of the solute in the liquid phase. This method is a self-validating system, as consistent results across multiple measurements confirm that equilibrium has been reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

To a series of vials, add a known volume of the chosen solvent (e.g., 10.0 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial, as it ensures the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the slurries for a minimum of 24 hours. Causality: This extended period is necessary to ensure the system reaches thermodynamic equilibrium, providing a true and reproducible measurement of solubility. Shorter times may result in undersaturated, kinetically-trapped solutions.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed inside the incubator for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Causality: Filtering is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Weigh the vial containing the dry solid residue. The difference in weight gives the mass of dissolved this compound.

-

Alternative (Recommended): Prepare a calibration curve using standard solutions of known concentration. Dilute a precise aliquot of the saturated filtrate and analyze its concentration using HPLC or UV-Vis spectroscopy. This method is often more accurate and less susceptible to errors from residual solvent.

-

-

Calculation:

-

Calculate the solubility in grams per 100 mL of solvent.

-

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for solubility determination.

Safety Considerations

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1][7] Causes skin and serious eye irritation.[8]

-

Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.[8]

-

Disposal: Dispose of waste material at an approved hazardous waste collection point in accordance with local regulations.[8]

Conclusion

The solubility of this compound is a complex function of its molecular structure, governed by a balance of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Based on these principles, it is predicted to be highly soluble in polar protic and aprotic solvents and sparingly soluble in non-polar solvents. Due to the scarcity of published quantitative data, empirical determination is essential for process optimization. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for generating high-quality solubility data, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

References

- 1. This compound | C7H8BrNO | CID 10899671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-2-methoxyaniline | 59557-91-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemical-label.com [chemical-label.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-methoxyaniline from 4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-methoxyaniline, a key chemical intermediate, from 4-methoxyaniline. This document delves into the underlying principles of electrophilic aromatic substitution, compares various synthetic methodologies, and offers detailed, field-proven experimental protocols. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring high purity and yield of the final product. Key aspects, including reaction mechanisms, the impact of solvent polarity on regioselectivity, and critical safety considerations, are discussed with authoritative grounding.

Introduction: The Significance of this compound

This compound (CAS: 32338-02-6) is a versatile intermediate in advanced organic synthesis. Its unique structure, featuring a bromine atom and a methoxy group on an aniline core, provides a valuable platform for a multitude of chemical transformations. The bromine atom serves as an excellent leaving group and a reactive site for palladium-catalyzed cross-coupling reactions, crucial for constructing complex organic molecules. This makes this compound a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reliable synthesis of this compound with high purity (≥98.0%) is therefore of paramount importance for both academic research and industrial applications.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-methoxyaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] In this reaction, an electrophile (in this case, a bromine species) attacks the electron-rich aromatic ring of 4-methoxyaniline, replacing a hydrogen atom.

The amino (-NH₂) and methoxy (-OCH₃) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methoxy group, the bromination is directed to the positions ortho to the powerful activating amino group.

The generally accepted mechanism for electrophilic aromatic bromination involves the formation of a π-complex, which then evolves into a σ-complex (also known as a Wheland intermediate). The formation of this σ-complex is typically the rate-determining step of the reaction.[3]

Caption: General mechanism for electrophilic aromatic bromination.

Comparative Analysis of Synthetic Methodologies

Several methods exist for the regioselective bromination of 4-methoxyaniline. The choice of brominating agent and reaction conditions is critical to control the reaction and minimize the formation of by-products such as dibrominated compounds.

| Brominating Agent | Solvent(s) | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) in Acetic Acid | Glacial Acetic Acid | Room temperature or slightly below | Readily available, cost-effective | Highly corrosive and toxic, can lead to over-bromination, requires careful handling[4][5][6] |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | 0-5 °C to room temperature | Milder and more selective than Br₂[7], easier to handle[8] | Can be a lachrymator[7], solvent polarity can significantly affect regioselectivity[3][9] |

| Pyridinium Tribromide (PBr₃) | Acetic Acid, Dichloromethane | Room temperature | Solid, stable, and easy to handle[10][11], offers high selectivity[10] | Can be moisture sensitive[11][12] |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and desired scale.

Method A: Bromination using Bromine in Acetic Acid

This method is a traditional approach that utilizes elemental bromine.

Materials:

-

4-methoxyaniline

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-methoxyaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

If the solution has a reddish-brown color due to excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.

Method B: Bromination using N-Bromosuccinimide (NBS)

This method employs a milder and more selective brominating agent.[2][7]

Materials:

-

4-methoxyaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Hexane (for recrystallization)

Procedure:

-

Dissolve 4-methoxyaniline in the chosen solvent (DCM or ACN) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add NBS portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a solvent mixture such as DCM/hexane to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: Brown-yellow powder.

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amine, C-O stretch of the ether, and C-Br stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with the characteristic isotopic pattern for a bromine-containing compound.

-

Safety and Handling

Chemical Hazards:

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled.[4][13] Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[4][13][14]

-

Acetic Acid: Corrosive and can cause severe skin and eye damage.[15]

-

N-Bromosuccinimide (NBS): A lachrymator and should be handled with care in a well-ventilated fume hood.[7]

-

This compound: Can be harmful if swallowed, in contact with skin, or if inhaled.[16]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[17]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

-

Skin and Body Protection: A lab coat and appropriate footwear.[17]

-

Respiratory Protection: Use a respirator with an appropriate cartridge if working outside a fume hood or if ventilation is inadequate.[4][17]

Storage and Disposal:

-

Store this compound in a cool, dry, and well-ventilated place in airtight containers, preferably under an inert atmosphere to prevent degradation.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[17]

Conclusion

The synthesis of this compound from 4-methoxyaniline is a well-established and crucial transformation in organic chemistry. By understanding the underlying reaction mechanism, carefully selecting the appropriate synthetic methodology, and adhering to strict safety protocols, researchers can consistently obtain this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. youtube.com [youtube.com]

- 5. Bromination - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]

- 12. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. This compound | C7H8BrNO | CID 10899671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

electrophilic bromination of 4-methoxyaniline

An In-depth Technical Guide to the Electrophilic Bromination of 4-Methoxyaniline

Abstract

The (also known as p-anisidine) is a cornerstone reaction in organic synthesis, pivotal for the creation of functionalized aromatic intermediates used in pharmaceutical and materials science. The substrate's high reactivity, conferred by two potent electron-donating groups, presents a significant challenge in controlling both the extent of bromination and its regioselectivity. This guide provides a comprehensive analysis of the reaction's mechanistic underpinnings, explores strategies for achieving selective mono- versus poly-bromination, and furnishes detailed, field-proven experimental protocols. We delve into the causality behind procedural choices, offering researchers and drug development professionals the insights necessary to optimize this transformation for their specific synthetic goals.

Introduction: The Strategic Importance of 4-Methoxyaniline

4-Methoxyaniline is a readily available aromatic building block characterized by an electron-rich π-system. The presence of both a primary amine (-NH2) and a methoxy (-OCH3) group makes the aromatic ring exceptionally susceptible to electrophilic attack.[1] Its brominated derivatives, such as 2-bromo-4-methoxyaniline and 2,6-dibromo-4-methoxyaniline, are valuable precursors for constructing more complex molecular architectures through cross-coupling reactions and other transformations. Mastering the bromination of this substrate is therefore not merely an academic exercise but a practical necessity for the efficient synthesis of fine chemicals and active pharmaceutical ingredients.

Mechanistic Deep Dive: A Tale of Two Activating Groups

The outcome of the is dictated by the principles of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species (Br⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores aromaticity, yielding the brominated product.

The Power of Substituent Effects

Both the amino (-NH2) and methoxy (-OCH3) groups are classified as powerful activating groups .[2] They increase the rate of the EAS reaction far beyond that of unsubstituted benzene by donating electron density into the ring.[2][3] This donation occurs primarily through a resonance (or mesomeric) effect , where the lone pair of electrons on the nitrogen and oxygen atoms are delocalized into the aromatic π-system.[4][5]

-

Amino Group (-NH2): A supremely potent activating group. Its nitrogen lone pair is readily available for delocalization.

-

Methoxy Group (-OCH3): A strongly activating group, though slightly less so than the amino group due to oxygen's higher electronegativity.[3]

This electron donation preferentially increases the electron density at the ortho and para positions relative to the substituent. Consequently, both groups are strong ortho, para-directors .[5][6]

Predicting Regioselectivity

In 4-methoxyaniline, the directing effects of the two groups must be considered in concert:

-

The amino group at C-1 directs incoming electrophiles to the C-2, C-6 (ortho), and C-4 (para) positions. The para position is already occupied by the methoxy group.

-

The methoxy group at C-4 directs incoming electrophiles to the C-3, C-5 (ortho), and C-1 (para) positions. The para position is occupied by the amino group.

When directing groups are in opposition, the most powerful activating group dictates the regiochemistry .[6] The amino group is a more potent activator than the methoxy group. Therefore, electrophilic attack will occur predominantly at the positions ortho to the amino group, namely C-2 and C-6 .

The high degree of activation at these sites means the reaction does not typically stop after a single substitution. The introduction of the first bromine atom does little to deactivate the ring, leading to a rapid second substitution at the other activated ortho position, yielding the 2,6-dibromo product.

Caption: Generalized mechanism for electrophilic bromination.

Taming Reactivity: Strategies for Controlled Bromination

The primary challenge is the substrate's extreme reactivity, which readily leads to polysubstitution.[7] Achieving selective monobromination requires a deliberate moderation of this reactivity.

Amine Protection: The Gold Standard for Control

The most effective and widely adopted strategy is to temporarily "tame" the powerful amino group by converting it into an amide, typically an acetanilide.[8][9] This is achieved by reacting 4-methoxyaniline with acetic anhydride.

Why this works: The lone pair on the nitrogen of the resulting N-acetyl group (-NHCOCH₃) is delocalized not only into the aromatic ring but also onto the adjacent carbonyl oxygen.[10] This significantly reduces its ability to activate the ring, transforming it from a powerful activator into a moderate one.[9] While still an ortho, para-director, the reduced activation energy allows the reaction to be stopped after a single substitution. Furthermore, the steric bulk of the acetyl group can disfavor substitution at the adjacent ortho position, further enhancing selectivity.[9] Following bromination, the acetyl group is easily removed via acid or base hydrolysis to restore the free amine.[9][10]

Choice of Brominating Agent and Solvent

-

Molecular Bromine (Br₂): When used in a polar solvent like glacial acetic acid, Br₂ is effective. The acid helps to polarize the Br-Br bond, facilitating the generation of the electrophilic species.[11][12][13] However, with the unprotected aniline, it often leads to multiple brominations.[14]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is safer and easier to handle than liquid bromine.[15][16] It serves as a source of electrophilic bromine and is often the reagent of choice for milder, more selective brominations of activated aromatic compounds.[16][17][18]

The Critical Role of Temperature

Low reaction temperatures (e.g., 0–5 °C) are essential for controlling the rate of these highly exothermic reactions. Lowering the temperature reduces the reaction rate, minimizing the likelihood of over-bromination and potential side reactions like oxidation.

Field-Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Exhaustive Bromination to Synthesize 2,6-Dibromo-4-methoxyaniline

This protocol leverages the high reactivity of the substrate to achieve complete dibromination.

Methodology:

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 10-15 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of molecular bromine (2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Pour the reaction mixture into a beaker of cold water. Quench any unreacted bromine by adding a 10% aqueous solution of sodium bisulfite until the orange/red color disappears.

-

Precipitation & Isolation: The white or off-white product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with water to remove acetic acid.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2,6-dibromo-4-methoxyaniline.[19]

Protocol 2: Controlled Monobromination via N-Acetylation to Synthesize this compound

This three-stage workflow is the preferred method for obtaining the monosubstituted product with high purity.

Caption: Workflow for controlled monobromination.

Methodology:

-

Step A: Protection (Acetylation)

-

Suspend 4-methoxyaniline (1.0 eq) in water in a flask with vigorous stirring.

-

Add acetic anhydride (1.1 eq) in one portion.

-

Stir the mixture for 15-20 minutes. The product, 4-methoxyacetanilide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Step B: Bromination

-

Dissolve the dried 4-methoxyacetanilide (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid, maintaining the low temperature.

-

Stir at 0-5 °C for 1 hour post-addition, then allow to warm to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product, 2-bromo-4-methoxyacetanilide.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

-

Step C: Deprotection (Hydrolysis)

-

Create a mixture of the crude 2-bromo-4-methoxyacetanilide, ethanol, and concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux for 1-2 hours until the solid dissolves and TLC indicates complete conversion.

-

Cool the solution and pour it into ice water.

-

Neutralize the solution by carefully adding a concentrated aqueous solution of sodium hydroxide until it is basic (pH > 10).

-

The product, this compound, will precipitate as a solid or oil. If it's an oil, extract it with a solvent like dichloromethane.

-

Collect the solid by filtration or isolate from the organic extract. Purify by recrystallization or column chromatography.

-

Data Summary and Troubleshooting

Table 1: Influence of Reaction Parameters on Bromination Outcome

| Brominating Agent | Solvent | Amine Status | Stoichiometry (Br) | Typical Major Product |

| Br₂ / H₂O | Water | Unprotected | Excess | 2,6-Dibromo-4-methoxyaniline |

| Br₂ / AcOH | Acetic Acid | Unprotected | > 2.0 eq | 2,6-Dibromo-4-methoxyaniline |

| Br₂ / AcOH | Acetic Acid | Protected (-Ac) | ~ 1.0 eq | This compound |

| NBS | CH₂Cl₂ / AcOH | Protected (-Ac) | ~ 1.0 eq | This compound |

| NBS | DMF | Unprotected | ~ 1.0 eq | High para-selectivity (relative to NH₂)[16] |

Field Insights & Troubleshooting

-

Challenge: Persistent Di-bromination.

-

Causality: The unprotected amine is too activating.

-

Solution: Employ the N-acetylation protection strategy (Protocol 2). Ensure strict 1:1 stoichiometry of the brominating agent to the protected substrate.

-

-

Challenge: Dark-colored, impure product.

-

Causality: Oxidation of the aniline or product by bromine or acidic byproducts (HBr). Aniline derivatives are prone to air oxidation, which can result in discoloration.[1]

-

Solution: Maintain low temperatures throughout the bromine addition. Work up the reaction promptly after completion. Quench excess bromine thoroughly. Store the final product under an inert atmosphere if necessary.

-

-

Challenge: Incomplete Hydrolysis (Deprotection).

-

Causality: Insufficient heating time or acid/base concentration.

-

Solution: Monitor the hydrolysis step by TLC. If starting material persists, extend the reflux time or carefully add more acid/base.

-

Conclusion

The is a powerful yet nuanced transformation. Its outcome is a direct consequence of the profound activating and directing effects of the resident amino and methoxy groups. While direct bromination predictably yields the 2,6-dibromo derivative due to extreme ring activation, selective synthesis of the valuable this compound intermediate is readily achievable. The key to this control lies in moderating the system's reactivity, a task for which the N-acetylation protection-deprotection sequence remains the most robust and reliable strategy in the synthetic chemist's toolkit. By understanding the mechanistic principles and applying the validated protocols within this guide, researchers can confidently and efficiently harness this reaction to advance their synthetic campaigns.

References

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. Khan Academy [khanacademy.org]

- 8. quora.com [quora.com]

- 9. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. brainly.in [brainly.in]

- 15. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Bromination - Common Conditions [commonorganicchemistry.com]

- 18. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 19. 2,6-dibromo-4-methoxyaniline | 95970-05-1 | VDA97005 [biosynth.com]

starting materials for 2-Bromo-4-methoxyaniline synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-4-methoxyaniline

Introduction

This compound, a key organic intermediate, serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its molecular architecture, featuring a bromine atom and a methoxy group on an aniline core, provides a versatile platform for a wide array of chemical transformations. The strategic placement of these functional groups allows for its use in complex molecular engineering, particularly in palladium-catalyzed cross-coupling reactions where the bromine atom acts as an effective leaving group.

This guide provides a comprehensive analysis of the primary synthetic pathways to this compound, focusing on the selection of starting materials and the rationale behind the experimental conditions. We will explore the most prevalent method—direct electrophilic bromination of 4-methoxyaniline—and discuss alternative strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthetic Route: Electrophilic Aromatic Substitution of 4-Methoxyaniline

The most common and direct method for synthesizing this compound is through the electrophilic aromatic bromination of 4-methoxyaniline (commonly known as p-anisidine). This pathway is favored for its efficiency and atom economy.

Underlying Principle: Directing Group Effects

The regioselectivity of this reaction is governed by the powerful activating and directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the aromatic ring. Both are strong ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. The amino group is a significantly stronger activating group than the methoxy group. Consequently, it primarily directs the incoming electrophile (bromine) to its ortho positions. Since the para position is already occupied by the methoxy group, the bromination occurs regioselectively at the C2 position, ortho to the amino group.

Analysis of Starting Materials

1. The Arylamine Core: 4-Methoxyaniline (p-Anisidine)

-

Properties: 4-Methoxyaniline (C₇H₉NO) is a white to grey-brown solid that may darken upon air oxidation.[1] It is prepared commercially by the reduction of 4-nitroanisole.[1]

-

Rationale for Use: Its commercial availability and the highly activated nature of its aromatic ring make it the ideal and most logical precursor for this synthesis. The combined electron-donating effects of its substituents facilitate electrophilic substitution under relatively mild conditions.

2. The Brominating Agent: A Comparative Analysis

The choice of brominating agent is critical for controlling the reaction's selectivity, yield, and safety profile.

-

N-Bromosuccinimide (NBS): NBS is the most widely recommended reagent for this transformation.[2][3] It is a safer and more convenient alternative to hazardous liquid bromine.[2] It provides a slow, controlled release of electrophilic bromine, which is crucial for minimizing side reactions such as dibromination.

-

Molecular Bromine (Br₂): While effective, molecular bromine is highly toxic, corrosive, and volatile.[2][4] Its high reactivity can lead to over-bromination and the formation of hazardous HBr gas as a byproduct, making it less desirable for modern, safety-conscious laboratory practices.[2]

-

2,4,4,6-Tetrabromo-2,5-cyclohexadienone: This solid brominating agent offers an alternative with high efficiency, as demonstrated in the synthesis of the isomer 4-Bromo-2-methoxyaniline, achieving a 96% yield.[5] It serves as a stable source of electrophilic bromine.

-

Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr): This system represents a "green" chemistry approach, avoiding the direct use of molecular bromine.[6] H₂O₂ oxidizes HBr in situ to generate the electrophilic bromine species, offering a more environmentally benign pathway.

Data Presentation: Comparison of Bromination Conditions

| Starting Material | Brominating Agent | Solvent | Temperature | Key Outcomes | Reference |

| 4-Methoxyaniline | N-Bromosuccinimide (NBS) | Dichloromethane or Acetic Acid | 0-5°C | Controlled monobromination, minimized side reactions. | |

| 2-Methoxyaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene Chloride | -10°C to -5°C | High yield (96%) for the isomeric product. | [5] |

| 4-tert-Butylaniline | H₂O₂-HBr System | Water | Ambient | Green approach; produces a mixture of mono- and di-brominated products. | [6] |

| Anisole | Molecular Bromine (Br₂) | Varies | Varies | Often results in a mixture of ortho- and para-isomers, plus disubstitution. | [2] |

Experimental Protocol: Synthesis via NBS Bromination

This protocol describes a standard laboratory procedure for the regioselective synthesis of this compound.

Step 1: Reaction Setup

-

Dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to between 0°C and 5°C using an ice bath. This low temperature is critical to moderate the reactivity and prevent the formation of di-brominated byproducts.

Step 2: Addition of Brominating Agent

-

Slowly add N-bromosuccinimide (NBS) (1 to 1.1 equivalents) portion-wise to the cooled solution while stirring vigorously.

-

Maintain the temperature below 5°C throughout the addition to ensure regioselectivity.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at 0-5°C for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude product via recrystallization or column chromatography on silica gel to obtain this compound as a brown-yellow powder with a purity of ≥98.0%.

Visualization of Direct Bromination

Caption: Direct synthesis via electrophilic bromination.

Alternative Synthetic Route: A Protection-Based Strategy

An alternative approach involves the temporary protection of the highly activating amino group to moderate its reactivity before bromination. This strategy can enhance control over the reaction and is sometimes employed to prevent oxidation or other side reactions.

Principle of the Protection-Deprotection Sequence

-

Protection: The amino group of 4-methoxyaniline is converted into an acetamide (-NHCOCH₃). The acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group. This modulation prevents over-bromination and potential oxidation of the aniline.

-

Bromination: The resulting N-(4-methoxyphenyl)acetamide is then brominated. The directing influence of the acetamido and methoxy groups again favors substitution at the position ortho to the original amino function.

-

Deprotection: The acetyl group is removed via hydrolysis (typically under acidic or basic conditions) to regenerate the free amino group, yielding the final product, this compound.

Visualization of the Protection-Based Route

Caption: Multi-step synthesis using a protection strategy.

Purification, Handling, and Storage

Regardless of the synthetic route chosen, rigorous purification is essential to achieve the high purity (≥98.0%) required for subsequent applications.

-

Purification: Recrystallization is a commonly employed technique for purifying the final product.

-

Hydrochloride Salt Formation: The free base can be converted to its hydrochloride salt by reacting it with hydrochloric acid. This salt form often exhibits enhanced stability, better water solubility, and improved crystallization properties, which can be advantageous for handling and formulation.

-

Handling and Storage: this compound is a brown-yellow powder. For long-term stability, it should be stored in a cool, dry, and well-ventilated area inside an airtight container, preferably under an inert atmosphere like nitrogen or argon to prevent degradation from air and moisture.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct electrophilic bromination of 4-methoxyaniline. The selection of a mild and selective brominating agent, such as N-Bromosuccinimide, coupled with careful control of reaction temperature, is paramount for maximizing yield and purity. While protection-based strategies offer an alternative with potentially greater control, they add steps and complexity to the overall process. The choice of starting material and synthetic route ultimately depends on the desired scale, purity requirements, and available resources, with the direct bromination of 4-methoxyaniline remaining the most practical and widely adopted method in the field.

References

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. echemi.com [echemi.com]

- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of 2-Bromo-4-methoxyaniline in Modern Organic Synthesis: An In-depth Technical Guide

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, particularly within the demanding realms of pharmaceutical and materials science research, the strategic selection of foundational building blocks is paramount. 2-Bromo-4-methoxyaniline, a seemingly unassuming substituted aniline, has emerged as a cornerstone intermediate, prized for its predictable reactivity and versatile synthetic handles. The judicious placement of the bromo, amino, and methoxy functionalities on the aromatic scaffold provides a powerful platform for the construction of complex molecular architectures.[1] This guide offers an in-depth exploration of the chemical personality of this compound, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its application in transformative chemical reactions. We will delve into field-proven protocols, providing not just the "how" but the critical "why" that informs experimental design, empowering researchers and drug development professionals to leverage this building block to its fullest potential.

Core Attributes and Physicochemical Landscape

A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and safe experimentation. This compound is typically a brown-yellow solid, and its key physicochemical parameters are summarized below.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [2] |

| Appearance | Brown-yellow powder/solid | [1] |

| Boiling Point | 265.1 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| CAS Number | 32338-02-6 | [2] |

| SMILES | COC1=CC(=C(C=C1)N)Br | |

| InChI Key | YBAGMTVKDRIMTB-UHFFFAOYSA-N |

Safety and Handling: A Prerequisite for Application

As with any active chemical reagent, a rigorous adherence to safety protocols is non-negotiable. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1][3]

Key Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1] A NIOSH/MSHA-approved respirator is recommended if inhalation of dust is possible.[4]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container to prevent degradation from moisture and light. Store locked up.[3]

-

Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a suitable, labeled container for disposal.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[3] If swallowed, immediately call a poison center or doctor.[3]

The Synthetic Versatility of this compound: A Tale of Three Functional Groups

The synthetic utility of this compound is a direct consequence of the interplay between its three key functional groups: the bromo substituent, the primary amino group, and the electron-donating methoxy group. This unique arrangement allows for a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent leaving group, making the C2 position a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group, a potent nucleophile and directing group, can be either a reactive partner or be protected to modulate its influence. The methoxy group, positioned para to the amino group and meta to the bromo substituent, exerts a significant electronic effect, influencing the reactivity of the aromatic ring.

Below is a logical workflow illustrating the decision-making process when utilizing this compound as a synthetic building block.

Caption: Synthetic pathways originating from this compound.

Field-Proven Protocols and Mechanistic Insights

The true value of a building block is demonstrated through its successful application in robust and reproducible synthetic protocols. Here, we present detailed procedures for two of the most powerful transformations involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, yielding valuable biaryl amine scaffolds.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-4-methoxyaniline

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoanilines with arylboronic acids.[6][7]

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Toluene/Water (5:1 mixture, 5 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

-

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-fluorophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the flask with a rubber septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Using a syringe, add the degassed toluene/water solvent mixture.

-

Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)-4-methoxyaniline.

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the aryl bromide to the palladium center and promoting the subsequent reductive elimination to form the product. The electron-donating nature of the aniline can sometimes hinder these steps, and a robust catalyst system is required.

-

Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium catalyst. It is generally well-tolerated by many functional groups.

-

Solvent System: The use of a biphasic toluene/water mixture is common in Suzuki-Miyaura couplings. Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the reaction at the interface.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds